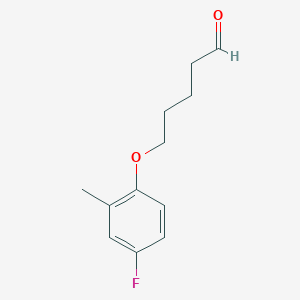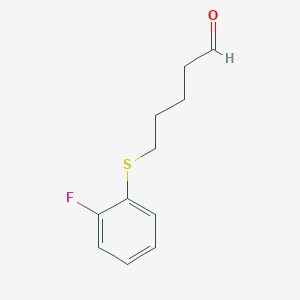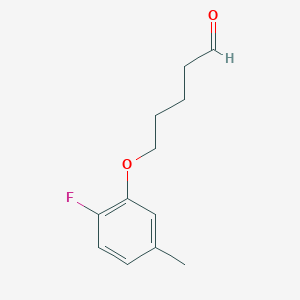
5-(2-Fluoro-5-methylphenoxy)pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-(2-Fluoro-5-methylphenoxy)pentanal” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The preparation of 5-(2-Fluoro-5-methylphenoxy)pentanal involves several synthetic routes and reaction conditions. The most common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.
Multi-Branched Chain High Carbonic Acid Preparation: This method involves the preparation of multi-branched chain high carbonic acid, which is a precursor for this compound.
Chemical Reactions Analysis
5-(2-Fluoro-5-methylphenoxy)pentanal undergoes various types of chemical reactions, including:
Combination Reactions: In these reactions, two or more substances combine to form a single new substance.
Decomposition Reactions: These reactions involve the breakdown of a compound into two or more simpler substances.
Single-Replacement Reactions: In these reactions, one element replaces another in a compound.
Double-Replacement Reactions: These reactions involve the exchange of ions between two compounds to form new compounds.
Combustion Reactions: These reactions involve the reaction of a substance with oxygen to produce heat and light.
Scientific Research Applications
5-(2-Fluoro-5-methylphenoxy)pentanal has a wide range of scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and the development of new synthetic methods.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of new treatments for various diseases.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methylphenoxy)pentanal involves its interaction with specific molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts .
Comparison with Similar Compounds
5-(2-Fluoro-5-methylphenoxy)pentanal can be compared with other similar compounds, such as:
Zoledronic Acid: A bisphosphonate used to treat malignancy-associated hypercalcemia, multiple myeloma, and bone metastasis from solid tumors.
Tranexamic Acid: An antifibrinolytic used to reduce or prevent hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders.
These compounds share similar mechanisms of action but differ in their specific applications and molecular targets.
Properties
IUPAC Name |
5-(2-fluoro-5-methylphenoxy)pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-10-5-6-11(13)12(9-10)15-8-4-2-3-7-14/h5-7,9H,2-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDUTXMPGHLVDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)OCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-tosyl-2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B8077189.png)
![Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate](/img/structure/B8077193.png)
![2,4,6-trichloro-N-[1-(4-chlorophenyl)ethylideneamino]aniline](/img/structure/B8077203.png)
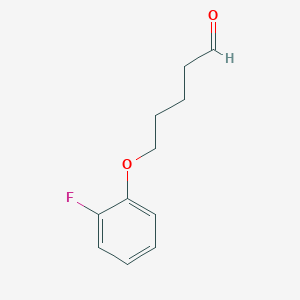
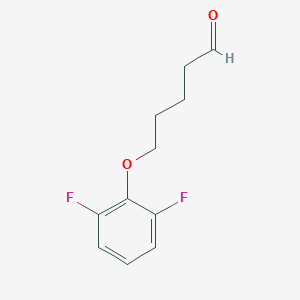
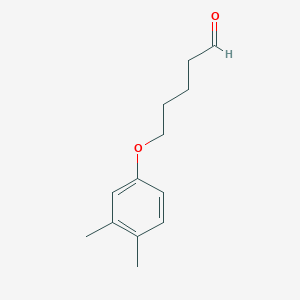
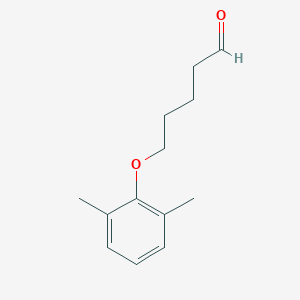
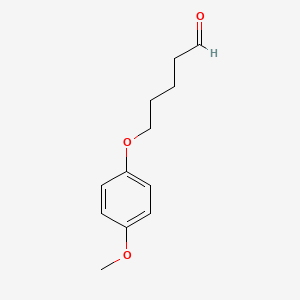
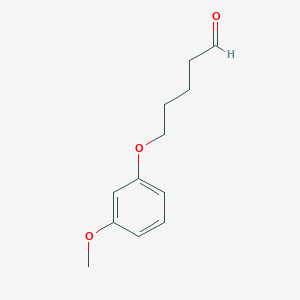
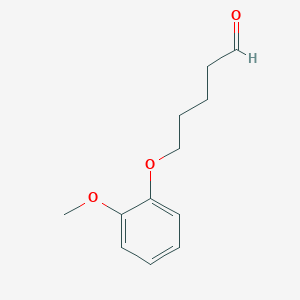
![5-[2-(Trifluoromethoxy)phenoxy]pentanal](/img/structure/B8077255.png)
